Tenalisib is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the delta and gamma isoforms []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K, Tenalisib disrupts these processes and can potentially lead to cancer cell death. This property makes Tenalisib a valuable tool in cancer research, particularly for investigating its efficacy against cancers driven by PI3K signaling.
One of the most promising areas of research for Tenalisib is in the treatment of hematologic malignancies, which are cancers of the blood and lymphatic system. Several clinical trials have evaluated Tenalisib's effectiveness in T-cell lymphomas, a type of hematologic malignancy. The BELIEF (CLN-19) study, a pivotal phase II trial, demonstrated promising results with Tenalisib for patients with relapsed or refractory peripheral T-cell lymphoma []. This study led to the approval of Tenalisib by the US Food and Drug Administration (FDA) for this specific patient population.
Research is also ongoing to explore the potential benefits of combining Tenalisib with other therapies for cancer treatment. The rationale behind this approach is that targeting multiple pathways involved in cancer cell growth and survival may lead to more effective outcomes. Studies are investigating Tenalisib in combination with chemotherapy, immunotherapy, and other targeted therapies for various malignancies [].